molecular formula C14H14FN3O3 B6695558 N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide

N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide

Cat. No.: B6695558
M. Wt: 291.28 g/mol
InChI Key: VCLIJKCLALYDKM-UHFFFAOYSA-N
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Description

N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide is a synthetic organic compound that features a morpholine ring substituted with a fluoropyridine and a furan group

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c15-10-3-4-13(16-8-10)17-14(19)18-5-7-21-12(9-18)11-2-1-6-20-11/h1-4,6,8,12H,5,7,9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLIJKCLALYDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=NC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Morpholine Ring: Starting from a suitable precursor, the morpholine ring can be synthesized through cyclization reactions.

    Introduction of the Fluoropyridine Group: The fluoropyridine moiety can be introduced via nucleophilic substitution reactions.

    Attachment of the Furan Group: The furan ring can be attached through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide
  • N-(5-bromopyridin-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide

Uniqueness

N-(5-fluoropyridin-2-yl)-2-(furan-2-yl)morpholine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

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